Me-UCH9

Description

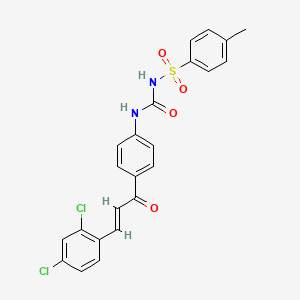

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H18Cl2N2O4S |

|---|---|

Molecular Weight |

489.4 g/mol |

IUPAC Name |

1-[4-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl]-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C23H18Cl2N2O4S/c1-15-2-11-20(12-3-15)32(30,31)27-23(29)26-19-9-5-17(6-10-19)22(28)13-7-16-4-8-18(24)14-21(16)25/h2-14H,1H3,(H2,26,27,29)/b13-7+ |

InChI Key |

AIHQQAFCDAPKLQ-NTUHNPAUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl |

Synonyms |

2,4-dichloro-4'N(N'(4''methylphenylsulfonyl)urenyl)chalcone 2,4-dichloro-4'N(N'(4''methylphenylsulphonyl)urenyl)chalcone Me-UCH9 |

Origin of Product |

United States |

Detailed Research Findings on Me Uch9

Anti-inflammatory and Analgesic Effects in Animal Models

This compound has been evaluated in several animal models to determine its potential anti-inflammatory and analgesic effects after oral administration.

Carrageenan-induced paw edema: In this acute model of inflammation, this compound significantly inhibited the inflammatory response and pain. It also reduced the content of both prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) in the paw edematous fluid.

Phenyl-p-benzoquinone-induced writhing test: The analgesic properties of this compound were further confirmed in this murine model, which assesses pain perception.

Zymosan-stimulated mouse air pouch model: this compound demonstrated a dose-dependent reduction in leukotriene B4 (LTB4) levels in pouch exudates at 4 hours and prostaglandin E2 (PGE2) generated through COX-2 activation at 24 hours. Additionally, the compound strongly inhibited tumor necrosis factor-alpha (TNF-alpha) and myeloperoxidase activity in this model, indicating a broader anti-inflammatory effect beyond eicosanoid modulation.

Murine air pouch granuloma model of angiogenesis: this compound significantly reduced granuloma size and vascular index, suggesting a role in modulating chronic inflammatory processes and angiogenesis.

Rat adjuvant-induced arthritis: In this chronic model, this compound exerted notable anti-inflammatory effects, leading to both inhibition of paw swelling and a reduction in PGE2 content.

Neutrophil migration: this compound was also observed to reduce neutrophil migration, a key component of the inflammatory response.

These findings collectively confirm that this compound can effectively modulate inflammatory and nociceptive responses, correlating well with its dual inhibitory action on COX-2 and 5-LO activities.

| Animal Model | Observed Effects of this compound | Key Inflammatory Mediators/Markers Affected |

|---|---|---|

| Carrageenan-induced paw edema (acute inflammation) | Inhibited inflammatory response and pain, reduced edema | PGE2, LTB4 content reduced in paw fluid |

| Phenyl-p-benzoquinone-induced writhing test (analgesia) | Corroborated analgesic properties | Nociceptive response |

| Zymosan-stimulated mouse air pouch model (acute/chronic inflammation) | Dose-dependent reduction of LTB4 (4h) and PGE2 (24h); strong inhibition of TNF-alpha and myeloperoxidase activity | LTB4, PGE2, TNF-alpha, Myeloperoxidase |

| Murine air pouch granuloma model (angiogenesis/chronic inflammation) | Significantly reduced granuloma size and vascular index | Granuloma formation, angiogenesis |

| Rat adjuvant-induced arthritis (chronic inflammation) | Anti-inflammatory effects, inhibited paw swelling | PGE2 content reduced |

| Human Neutrophils (in vitro) | Reduced neutrophil migration | Neutrophil function |

Molecular Mechanisms of Action of Me Uch9

Elucidation of Cyclooxygenase-2 (COX-2) Inhibitory Mechanisms

Me-UCH9 has been demonstrated to selectively inhibit cyclooxygenase-2 (COX-2) activity. Research indicates that this compound effectively reduces levels of prostaglandin (B15479496) E2 (PGE2), a major pro-inflammatory mediator primarily generated through the COX-2 pathway. This inhibitory effect has been observed in various experimental models, including the zymosan-stimulated mouse air pouch model, carrageenan-induced paw edema, and the chronic model of rat adjuvant-induced arthritis. metabolomicsworkbench.orgmetabolomicsworkbench.org

Table 1: Impact of this compound on PGE2 Levels in Inflammatory Models

| Model | Effect on PGE2 Levels | Reference |

| Zymosan-stimulated mouse air pouch | Reduced in a dose-dependent manner (at 24 h) | metabolomicsworkbench.org |

| Carrageenan-induced paw edema | Inhibited content in paw edematous fluid | metabolomicsworkbench.org |

| Rat adjuvant-induced arthritis | Reduced content in paw swelling | metabolomicsworkbench.org |

| RAW 264.7 macrophages | Inhibited PGE2 overproduction | metabolomicsworkbench.org |

Modulation of Prostaglandin E2 (PGE2) Biosynthesis Pathways

The biosynthesis of prostaglandin E2 (PGE2) is initiated by the release of arachidonic acid (AA) from cell membrane phospholipids (B1166683), a process catalyzed by phospholipase A2 (PLA2). Subsequently, AA undergoes oxygenation by cyclooxygenase (COX) enzymes, leading to the formation of prostaglandin endoperoxides, specifically prostaglandin G2 (PGG2) and prostaglandin H2 (PGH2). PGH2 is then converted into PGE2 by specific prostaglandin E synthases. This compound's ability to reduce PGE2 levels signifies its intervention in this critical inflammatory pathway, primarily at the COX-2 enzymatic step.

Elucidation of 5-Lipoxygenase (5-LO) Inhibitory Mechanisms

In addition to its COX-2 inhibitory effects, this compound also exerts a significant inhibitory effect on 5-lipoxygenase (5-LO) activity. This inhibition leads to a reduction in the synthesis of leukotriene B4 (LTB4), another potent lipid mediator of inflammation. Studies have shown that this compound decreases LTB4 content in inflammatory exudates, such as those found in the zymosan-stimulated mouse air pouch model and carrageenan-induced paw edema. cmdm.twmetabolomicsworkbench.orgmetabolomicsworkbench.org

Table 2: Impact of this compound on LTB4 Levels in Inflammatory Models

| Model | Effect on LTB4 Levels | Reference |

| Zymosan-stimulated mouse air pouch | Reduced in a dose-dependent manner (at 4 h) | metabolomicsworkbench.org |

| Carrageenan-induced paw edema | Inhibited content in paw edematous fluid | metabolomicsworkbench.org |

| Human neutrophils | Reduced LTB4 synthesis by direct 5-LO inhibition | metabolomicsworkbench.org |

Downstream Signaling Pathway Interventions

Beyond its direct enzymatic inhibition, this compound influences downstream signaling pathways associated with inflammation. Notably, it has been shown to strongly inhibit myeloperoxidase activity, an indicator of neutrophil activation and inflammation, in the zymosan-stimulated mouse air pouch model. metabolomicsworkbench.orgmetabolomicsworkbench.org

Impact on Pro-inflammatory Cytokine Production (e.g., Tumor Necrosis Factor-alpha)

Table 3: Key Inhibitory Effects of this compound

| Target/Mediator | Effect of this compound | Reference |

| Cyclooxygenase-2 (COX-2) | Inhibition | metabolomicsworkbench.orgmetabolomicsworkbench.org |

| 5-Lipoxygenase (5-LO) | Inhibition | metabolomicsworkbench.orgmetabolomicsworkbench.org |

| Prostaglandin E2 (PGE2) | Reduced production | metabolomicsworkbench.orgmetabolomicsworkbench.org |

| Leukotriene B4 (LTB4) | Reduced production | metabolomicsworkbench.orgmetabolomicsworkbench.org |

| Tumor Necrosis Factor-alpha (TNF-alpha) | Inhibition | metabolomicsworkbench.orguni.lu |

| Myeloperoxidase activity | Inhibition | metabolomicsworkbench.orgmetabolomicsworkbench.org |

Influence on Myeloperoxidase Activity Modulations

This compound has been shown to reduce the secretion of lysosomal enzymes, including myeloperoxidase (MPO), in human neutrophils. nih.gov MPO is a heme-containing enzyme primarily released by activated neutrophils, playing a crucial role in the innate immune response by producing reactive oxygen species and hypohalous acids, which contribute to inflammation and tissue damage. nih.gov The reduction in MPO activity by this compound, as observed in models like the zymosan-stimulated mouse air pouch, indicates its capacity to mitigate neutrophil-mediated oxidative stress and inflammatory responses. nih.gov This modulation of MPO activity suggests a mechanism by which this compound can dampen the destructive potential of activated neutrophils at inflammatory sites.

Modulation of Leukocyte Activation and Recruitment Cascades

Leukocyte activation and recruitment are fundamental processes in the inflammatory cascade, involving a tightly regulated sequence of events such as rolling, adhesion, and transmigration to sites of inflammation. nih.govresearchgate.net this compound significantly impacts these cascades through its inhibition of 5-LO, which leads to a reduction in leukotriene B4 (LTB4) synthesis. nih.gov LTB4 is a potent lipid mediator and chemoattractant that plays a critical role in promoting neutrophil accumulation and activation. clinexprheumatol.org By decreasing LTB4 levels, this compound effectively curtails the recruitment of leukocytes, particularly neutrophils, to inflammatory foci. nih.govclinexprheumatol.org Furthermore, the observed reduction in superoxide (B77818) generation in human neutrophils by this compound nih.gov contributes to its modulatory effect on leukocyte functions, limiting the oxidative burst associated with activated immune cells.

Interactions with Leukotriene Receptors (BLT1, BLT2) and Ion Channels (TrpV1, P2X3)

This compound's influence on leukotriene receptors (BLT1, BLT2) and ion channels (TrpV1, P2X3) appears to be predominantly indirect, stemming from its ability to reduce the synthesis of their endogenous ligands. LTB4, a product of 5-LO, is a known agonist for BLT1 receptors and is also implicated in the activation of TrpV1 channels and the modulation of P2X3 receptor activity. clinexprheumatol.org By decreasing LTB4 levels, this compound consequently reduces the activation of BLT1 receptors and indirectly influences the activity of TrpV1 and P2X3. clinexprheumatol.org These ion channels, particularly TrpV1 and P2X3, are crucial in nociception and pain transmission, and their functional interactions contribute to hyperalgesia. nih.govcas.cz The analgesic properties of this compound nih.govnih.gov are consistent with this indirect modulation of pain-related receptors and pathways.

Regulation of Matrix Metalloproteinase-9 (MMP-9) and CXC3R-1 Production

Matrix Metalloproteinase-9 (MMP-9) and CX3C Chemokine Receptor 1 (CXC3R-1) are significant contributors to tissue remodeling, inflammation, and pain. indonesianjournalofcancer.or.idnih.govoncotarget.comptbioch.edu.pl The production of both MMP-9 and CXC3R-1 is known to be promoted by the activation of the NF-κB pathway. clinexprheumatol.org As this compound is understood to indirectly inhibit NF-κB activation through its reduction of LTB4, it is therefore expected to lead to a downregulation in the production of MMP-9 and CXC3R-1. This regulatory effect contributes to this compound's anti-inflammatory actions by limiting the degradation of extracellular matrix components and modulating chemokine-mediated cellular responses.

Impact on Osteoclastogenesis and Synovial Inflammation Signaling Pathways

This compound demonstrates an impact on osteoclastogenesis and synovial inflammation signaling pathways, particularly relevant in inflammatory joint diseases like rheumatoid arthritis (RA). LTB4 plays a critical role in the induction of pain and bone damage in RA and is known to promote osteoclastogenesis. clinexprheumatol.org Synovial inflammation, a hallmark of RA, involves the release of pro-inflammatory cytokines such as TNF-α and IL-1, which induce osteoclast differentiation and function, often through the RANKL-RANK pathway and NF-κB activation. nih.govembopress.orgmdpi.comcreakyjoints.orgd-nb.infonih.govnih.gov Since this compound reduces LTB4 levels and strongly inhibits TNF-α production nih.govclinexprheumatol.org, and is inferred to inhibit NF-κB, it is expected to attenuate osteoclastogenesis and the signaling pathways that drive synovial inflammation and subsequent bone erosion.

Detailed Research Findings

Research findings highlight this compound's specific inhibitory activities and its broader anti-inflammatory effects in various experimental models.

Table 1: Inhibitory Activities of this compound and Related Compounds

| Compound | Target Enzyme | IC50 (µM) | Cell Type/Model | Reference |

| This compound | 5-Lipoxygenase | 0.5 - 0.8 | Human neutrophils | nih.gov |

| Me-UCH5 | Cyclooxygenase-2 | 0.06 | Human monocytes | nih.gov |

In the zymosan-stimulated mouse air pouch model, this compound was observed to reduce LTB4 levels in pouch exudates at 4 hours and prostaglandin E2 (PGE2) generated through COX-2 activation at 24 hours. nih.gov Furthermore, tumor necrosis factor-alpha (TNF-α) and myeloperoxidase activity were strongly inhibited in this model. nih.gov In the carrageenan-induced paw edema model, this compound inhibited the inflammatory response and pain, as well as the content of PGE2 and LTB4 in the paw edematous fluid. nih.gov Its analgesic properties were further corroborated in the murine phenyl-p-benzoquinone-induced writhing test. nih.gov In a chronic model of rat adjuvant-induced arthritis, this compound exerted anti-inflammatory effects by inhibiting paw swelling and reducing PGE2 content. nih.gov

Preclinical Mechanistic Investigations of Me Uch9

In Vitro Cellular Models for Inflammatory Mediator Analysis

While Me-UCH9 is reported as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) activities, detailed research findings specifically pertaining to in vitro cellular models for the analysis of inflammatory mediators directly attributed to this compound were not explicitly detailed in the provided search results. The dual inhibition of COX-2 and 5-LO was reported for a class of phenylsulphonyl urenyl chalcone (B49325) derivatives, suggesting prior in vitro work on this compound class nih.gov. However, specific data on this compound's effects on inflammatory mediators in in vitro cellular models were not available.

In Vivo Animal Models for Mechanistic Elucidation of Inflammatory Processes

This compound has demonstrated significant anti-inflammatory and analgesic effects across several in vivo animal models, providing mechanistic insights into its action.

Murine Air Pouch Granuloma Model: Angiogenesis and Inflammatory Mediator Analysis

In the zymosan-stimulated mouse air pouch model, this compound exhibited a dose-dependent reduction in key inflammatory mediators. Specifically, it decreased leukotriene B4 (LTB4) levels in pouch exudates at 4 hours and prostaglandin (B15479496) E2 (PGE2) generated via COX-2 activation at 24 hours. Furthermore, this compound strongly inhibited tumor necrosis factor-alpha (TNF-α) and myeloperoxidase activity within this model nih.gov. Beyond inflammatory mediator modulation, this compound significantly reduced granuloma size and the vascular index, indicating its anti-angiogenic properties in the murine air pouch granuloma model nih.gov.

Table 1: Effects of this compound in Murine Air Pouch Granuloma Model

| Parameter Measured | Effect of this compound | Time Point | Reference |

| Leukotriene B4 (LTB4) levels | Reduced (dose-dependent) | 4 hours | nih.gov |

| Prostaglandin E2 (PGE2) levels | Reduced | 24 hours | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Strongly inhibited | Not specified | nih.gov |

| Myeloperoxidase activity | Strongly inhibited | Not specified | nih.gov |

| Granuloma size | Significantly reduced | Not specified | nih.gov |

| Vascular index | Significantly reduced | Not specified | nih.gov |

Carrageenan-Induced Paw Edema Model: Mechanistic Insights into Inflammatory Response Modulation

Table 2: Effects of this compound in Carrageenan-Induced Paw Edema Model

| Parameter Measured | Effect of this compound | Reference |

| Inflammatory response | Inhibited | nih.gov |

| Pain | Inhibited | nih.gov |

| Prostaglandin E2 (PGE2) content | Reduced | nih.gov |

| Leukotriene B4 (LTB4) content | Reduced | nih.gov |

Adjuvant-Induced Arthritis Model: Long-term Inflammatory Process Modulation

In the chronic model of rat adjuvant-induced arthritis, this compound demonstrated long-term anti-inflammatory effects nih.govresearchgate.net. This model is commonly employed to evaluate compounds for their potential in treating chronic inflammatory conditions such as rheumatoid arthritis. This compound was found to inhibit paw swelling and reduce PGE2 content, indicating its capacity to modulate prolonged inflammatory processes characteristic of chronic arthritic conditions nih.gov.

Table 3: Effects of this compound in Adjuvant-Induced Arthritis Model

| Parameter Measured | Effect of this compound | Reference |

| Paw swelling | Inhibited | nih.gov |

| Prostaglandin E2 (PGE2) content | Reduced | nih.gov |

Structure Activity Relationship Sar Studies and Analogue Design

Structural Determinants for Optimal Dual COX-2/5-LO Inhibition

The core structure of phenylsulphonyl urenyl chalcone (B49325) derivatives (UCH) consists of a chalcone backbone linked to a phenylsulphonyl urenyl moiety. Research has demonstrated that specific substitutions on this scaffold are crucial for achieving potent dual inhibition of COX-2 and 5-LO. nih.gov For instance, among selected UCH derivatives, Me-UCH5 exhibited the highest potency against COX-2, with an IC50 value of 0.06 µM. nih.gov Other compounds like Me-UCH1, Me-UCH9, Cl-UCH1, and Cl-UCH9 also showed significant inhibitory activity against COX-2 and 5-LO. nih.gov The ability of these derivatives to inhibit 5-LO activity, leading to a reduction in leukotriene B4 synthesis, was observed with IC50 values ranging from 0.5 to 0.8 µM. nih.gov This dual inhibitory profile is key to their anti-inflammatory action, as it targets both prostaglandin (B15479496) and leukotriene pathways, which are central to inflammatory processes. nih.gov

The following table summarizes the inhibitory activities of key phenylsulphonyl urenyl chalcone derivatives against COX-2 and 5-LO:

| Compound | COX-2 IC50 (µM) | 5-LO IC50 (µM) |

| Me-UCH1 | Not specified | 0.8 nih.gov |

| Me-UCH5 | 0.06 nih.gov | 0.5 nih.gov |

| This compound | Not specified | 0.7 nih.gov |

| Cl-UCH1 | Not specified | 0.8 nih.gov |

| Cl-UCH9 | Not specified | 0.7 nih.gov |

Design Principles for Novel Phenylsulphonyl Urenyl Chalcone Derivatives

The design of novel phenylsulphonyl urenyl chalcone derivatives is guided by the understanding of their SAR. The aim is to optimize the balance between COX-2 and 5-LO inhibition while potentially improving other pharmacological properties. The chalcone scaffold, characterized by an α,β-unsaturated carbonyl system, is a versatile template for developing anti-inflammatory agents. nih.gov Modifications to the substituents on the aromatic rings of the chalcone and variations within the phenylsulphonyl urenyl moiety can significantly impact the compounds' interactions with the active sites of COX-2 and 5-LO. The incorporation of specific functional groups and strategic positioning of halogen atoms (like chlorine in this compound) and methyl groups are considered in the design process to enhance binding affinity and selectivity. nih.govwikipedia.org

Influence of N-Aryl Pyrazole (B372694) Moieties on Target Enzyme Interactions

It is important to clarify that this compound, as a phenylsulphonyl urenyl chalcone derivative, does not inherently contain an N-aryl pyrazole moiety in its structure. However, N-aryl pyrazoles are recognized as a prominent pharmacophore in other highly selective anti-inflammatory agents, such as celecoxib (B62257) (a selective COX-2 inhibitor) and SC-558. citeab.comwikipedia.orgresearchgate.net These pyrazole-containing compounds achieve their COX-2 selectivity through specific interactions within the enzyme's active site, often involving hydrogen bonding and hydrophobic interactions with key residues. wikipedia.org

The understanding of how N-aryl pyrazole moieties influence target enzyme interactions in these selective inhibitors can inform the broader design principles for developing dual COX-2/5-LO inhibitors, including chalcone-based compounds. For instance, the concept of incorporating diverse pharmacophores into hybrid molecules, such as bis-chalcone derivatives containing N-aryl pyrazole moieties, has been explored to produce potent anti-inflammatory agents. citeab.comwikidata.orgguidetopharmacology.org This strategy aims to combine the favorable inhibitory properties of different structural motifs to achieve a desired dual inhibition profile and potentially mitigate side effects associated with single-target inhibition.

Comparative Mechanistic Analysis with Related Chalcone Derivatives

Chalcones, as a broad class of compounds, have been extensively studied for their diverse pharmacological activities, including anti-inflammatory effects. wikipedia.org Many chalcone derivatives exert their anti-inflammatory action by inhibiting enzymes involved in the arachidonic acid cascade, such as COX and LOX. wikipedia.orgmims.comfishersci.camims.com

This compound and other phenylsulphonyl urenyl chalcone derivatives distinguish themselves by demonstrating a dual inhibitory effect on both COX-2 and 5-LO. nih.govwikipedia.org This dual inhibition is considered advantageous because it simultaneously blocks the production of pro-inflammatory prostaglandins (B1171923) (via COX-2) and leukotrienes (via 5-LO), thereby offering a more comprehensive anti-inflammatory response compared to selective COX-2 inhibitors (coxibs) or traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govmims.commims.com While specific detailed mechanistic analyses for this compound's binding mode are not extensively detailed in the provided snippets, the general mechanism involves direct inhibition of the enzyme activities. nih.gov Studies on other chalcone derivatives have shown various binding modes, including interactions with hydrophobic regions and hydrogen bond formation within the active sites of COX-2 and 5-LO. mims.comfishersci.ca The ability of chalcones to interact with multiple targets within the inflammatory cascade underscores their potential as versatile therapeutic agents. wikipedia.orgfishersci.ca

Computational and Biophysical Characterization of Me Uch9 Interactions

Molecular Docking Investigations with Target Enzymes (COX-2, 5-LO)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Me-UCH9, docking studies are employed to understand its binding modes within the active sites of COX-2 and 5-LO.

While specific binding energy values for this compound are not extensively detailed in publicly available literature, the general principles of chalcone-based inhibitor interactions with these enzymes can be inferred. For COX-2, the active site is a long, hydrophobic channel. Selective inhibitors typically possess a side group that can fit into a hydrophilic side pocket, a feature that distinguishes COX-2 from its isoform, COX-1. It is hypothesized that the substituted phenyl ring of this compound orients within this channel, while other moieties may interact with key residues at the entrance or within the active site.

Similarly, the active site of 5-LO contains a non-heme iron atom, which is crucial for its catalytic activity. Inhibitors of 5-LO often chelate this iron or interact with nearby amino acid residues to block substrate access. It is plausible that the structural features of this compound allow it to occupy the active site of 5-LO, thereby preventing the binding of arachidonic acid.

A summary of expected interactions based on the general chalcone (B49325) scaffold is presented in Table 1.

Table 1: Expected Interaction Profile of Chalcone Scaffolds with Target Enzymes

| Target Enzyme | Key Interaction Types | Potential Interacting Moieties of this compound |

|---|---|---|

| COX-2 | Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking | Urenyl group, Phenyl rings, Dichloro substituents |

| 5-LO | Metal Chelation, Hydrophobic Interactions | Carbonyl group, Phenyl rings |

This table is illustrative and based on the general binding characteristics of chalcone derivatives with COX-2 and 5-LO, as specific data for this compound is limited.

Ligand-Protein Interaction Profiling: Identification of Key Amino Acid Residues and Binding Pockets

The identification of key amino acid residues and the characterization of binding pockets are critical for understanding the specificity and affinity of this compound for its target enzymes.

For COX-2 , the binding site can be divided into several regions. Key residues that are often involved in ligand binding include Arg120, Tyr355, and Ser530. The larger and more flexible binding pocket of COX-2, compared to COX-1, allows for the accommodation of bulkier ligands. It is anticipated that the dichloro-substituted phenyl ring of this compound would occupy a hydrophobic region of the pocket, while the urenyl and methylphenylsulphonyl moieties could form hydrogen bonds or other polar interactions with surrounding residues.

In the case of 5-LO , the active site is a deep, hydrophobic cavity. Key residues in the 5-LO active site that are known to interact with inhibitors include Phe177, Leu368, His372, and the catalytic iron. The chalcone backbone of this compound is likely to fit within this hydrophobic pocket, with specific functional groups potentially interacting with the key residues to stabilize the complex.

A detailed profile of the amino acid residues that are likely to be involved in the binding of this compound, based on studies of similar dual inhibitors, is provided in Table 2.

Table 2: Key Amino Acid Residues in the Binding Pockets of COX-2 and 5-LO Potentially Interacting with Chalcone-Based Inhibitors

| Enzyme | Key Residues in Binding Pocket |

|---|---|

| COX-2 | Arg120, Tyr355, Val523, Ser530 |

| 5-LO | Phe177, Leu368, His372, Ile406 |

Note: This table represents a generalized view of the binding pockets, as specific interaction data for this compound is not available.

Simulations of Binding Modes and Conformational Dynamics of this compound and its Analogues

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational dynamics of this compound and its analogues when bound to their target enzymes.

MD simulations would allow for the exploration of the stability of the docked poses of this compound within the active sites of COX-2 and 5-LO. Such simulations can reveal how the ligand and protein adapt to each other's presence, highlighting the flexibility of both the inhibitor and the enzyme's binding pocket. This dynamic view can help to identify the most stable binding modes and the key interactions that are maintained throughout the simulation.

Furthermore, by simulating the behavior of this compound analogues with slight structural modifications, researchers can predict how these changes might affect binding affinity and selectivity. This information is invaluable for the rational design of new compounds with improved pharmacological profiles. However, at present, specific studies detailing the molecular dynamics simulations of this compound are not widely reported in the scientific literature.

Application of In Silico Approaches in Dual Inhibitor Design and Optimization

In silico approaches are integral to the modern drug discovery and development process, particularly in the design and optimization of dual inhibitors like this compound. These computational methods enable the rapid screening of large compound libraries, the prediction of pharmacokinetic and pharmacodynamic properties, and the refinement of lead compounds to enhance their efficacy and safety.

The design of dual COX-2/5-LO inhibitors based on the chalcone scaffold, such as this compound, often begins with the identification of a common pharmacophore that can interact favorably with the active sites of both enzymes. Structure-based drug design, which relies on the three-dimensional structures of the target proteins, is a key strategy. By understanding the similarities and differences in the binding pockets of COX-2 and 5-LO, medicinal chemists can design molecules that possess the necessary structural features to inhibit both enzymes effectively.

Quantitative structure-activity relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, untested analogues, thereby guiding the synthetic efforts towards more promising candidates.

While the specific in silico strategies that led to the development of this compound are not extensively documented, it is clear that such computational tools are essential for the optimization of chalcone-based dual inhibitors to achieve a balanced inhibition of both COX-2 and 5-LO, which is a key objective in the development of safer and more effective anti-inflammatory drugs.

Future Research Directions and Academic Significance of Me Uch9

Elucidating Undiscovered Molecular Targets and Off-Target Pathway Interactions

Despite its established dual inhibition of COX-2 and 5-LO, a comprehensive understanding of all direct molecular targets and potential off-target pathway interactions of Me-UCH9 is still developing. nih.gov Future research should employ advanced proteomic, metabolomic, and interactome mapping techniques to systematically identify all proteins and biomolecules with which this compound directly or indirectly interacts. This includes unbiased target identification strategies, such as activity-based protein profiling (ABPP) and chemical proteomics, to discover novel binding partners beyond the arachidonic acid cascade. Furthermore, investigating off-target interactions is critical for a holistic understanding of its pharmacological profile, as these can contribute to both desired therapeutic effects and potential side effects, guiding the development of more selective and safer compounds.

Advanced Spectroscopic and Structural Biology Approaches for Comprehensive Binding Characterization

To precisely define the molecular mechanisms underlying this compound's activity, advanced spectroscopic and structural biology techniques are indispensable. Future studies should focus on employing methods such as X-ray crystallography, Cryo-electron microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the high-resolution three-dimensional structures of this compound in complex with its identified molecular targets. These structural insights will reveal the exact binding modes, critical amino acid residues involved in interaction, and conformational changes induced upon binding. Such detailed characterization is vital for understanding binding affinity, specificity, and for guiding structure-based drug design efforts to optimize the this compound scaffold for enhanced potency and selectivity. Computational approaches, including molecular docking and molecular dynamics simulations, will complement experimental structural data, providing dynamic insights into this compound-target interactions and predicting novel binding sites.

Integration with Systems Biology for Holistic Inflammatory Pathway Mapping

Inflammation is a complex biological process involving intricate networks of signaling pathways and cellular responses. Future research on this compound should integrate systems biology approaches to map its holistic impact on inflammatory pathways. This involves utilizing high-throughput omics data (e.g., transcriptomics, proteomics, lipidomics, and metabolomics) from cells and tissues treated with this compound to construct comprehensive network models. By analyzing changes in gene expression, protein abundance, and metabolite profiles, researchers can identify downstream effects, feedback loops, and cross-talk between different inflammatory mediators modulated by this compound. This systems-level perspective will provide a more complete picture of how this compound modulates the inflammatory response, potentially revealing previously unrecognized therapeutic targets or synergistic pathways that can be exploited for more effective interventions in chronic inflammatory diseases.

Development of Chemical Probes Based on this compound Scaffold for Mechanistic Studies

The this compound scaffold presents an excellent foundation for the development of chemical probes. Chemical probes are highly selective and potent small molecules used to perturb biological systems and interrogate target function in a controlled manner. Future research should focus on synthesizing modified versions of this compound with appended tags (e.g., biotin, fluorophores, or photoaffinity labels) that allow for the tracking of its distribution, identification of its cellular localization, and validation of its direct protein interactions in living systems. Such probes would be invaluable tools for dissecting the precise cellular and molecular mechanisms of action of this compound, facilitating the discovery of new therapeutic targets, and understanding the pathogenesis of inflammatory diseases at a deeper level. The development of inactive analogs of this compound would also serve as crucial controls in these mechanistic studies, ensuring that observed biological effects are indeed target-specific.

Contribution to the Fundamental Understanding of Chronic Inflammatory Disease Pathogenesis

Research into this compound holds significant academic promise for contributing to the fundamental understanding of chronic inflammatory disease pathogenesis. By thoroughly elucidating its molecular targets, binding characteristics, and systems-level effects on inflammatory pathways, this compound studies can reveal novel insights into the underlying mechanisms driving conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. This research may uncover previously unappreciated roles for COX-2 and 5-LO in specific disease contexts or identify entirely new inflammatory mediators and pathways that are critical for disease progression. The knowledge gained from this compound research can thus pave the way for the identification of new therapeutic strategies, the development of more targeted and effective anti-inflammatory agents, and potentially, the discovery of diagnostic biomarkers for early disease detection or monitoring of treatment response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.